molecular formula C10H13N B2777688 (2,3-dihydro-1H-inden-4-yl)methanamine CAS No. 17450-60-1

(2,3-dihydro-1H-inden-4-yl)methanamine

Cat. No.: B2777688
CAS No.: 17450-60-1
M. Wt: 147.221
InChI Key: KHEAFXLBELPDBH-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-4-yl)methanamine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a methanamine group attached to a dihydroindene ring. It is known for its significant physiological and pharmacological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of (2,3-dihydro-1H-inden-4-yl)methanamine. One common method involves the catalytic hydrogenation of indene-1-carbonitrile. The indene-1-carbonitrile is first synthesized by treating indanone with trimethylsilyl cyanide and zinc iodide, followed by dehydration with Amberlyst-15. The resulting indene-1-carbonitrile is then subjected to catalytic hydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The process is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydro-1H-inden-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted indenes, ketones, and more saturated amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,3-Dihydro-1H-inden-4-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2,3-Dihydro-1H-inden-4-yl)methanamine is unique due to its specific structural configuration, which influences its interaction with biological targets and its overall pharmacological profile

Properties

IUPAC Name

2,3-dihydro-1H-inden-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAFXLBELPDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17450-60-1
Record name (2,3-dihydro-1H-inden-4-yl)methanamine
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